1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound with the molecular formula 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide . This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine ring, and a thioacetamide moiety. It has a molecular weight of 393.44 g/mol.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form N-(4-fluorophenyl)-2-bromoacetamide . This intermediate is then reacted with 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using or , potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as or .
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of kinases or proteases , which are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- N-(4-bromophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- N-(4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYIVQJADLJYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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